![molecular formula C14H11N3O2 B2496145 2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole CAS No. 71443-44-2](/img/structure/B2496145.png)
2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to a diazole ring. This particular compound features a nitrophenyl group attached to the benzodiazole structure, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitrobenzyl chloride and 1,3-benzodiazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-nitrobenzyl chloride is added to a solution of 1,3-benzodiazole in DMF, followed by the addition of potassium carbonate. The mixture is then heated to reflux for several hours.
Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Employing continuous flow systems to improve efficiency and yield.
Purification: Utilizing advanced purification techniques such as column chromatography and crystallization to obtain high-purity product.
化学反应分析
Types of Reactions
2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-[(2-aminophenyl)methyl]-1H-1,3-benzodiazole.
Substitution: Various substituted benzodiazoles depending on the electrophile used.
Oxidation: Corresponding oxides and other oxidized derivatives.
科学研究应用
2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
- **2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole shares similarities with other benzodiazole derivatives such as 2-[(2-aminophenyl)methyl]-1H-1,3-benzodiazole and 2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile:
Uniqueness
Nitrophenyl Group: The presence of the nitrophenyl group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions.
Biological Activity: The compound’s specific biological activities and potential therapeutic applications distinguish it from other benzodiazole derivatives.
属性
IUPAC Name |
2-[(2-nitrophenyl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)13-8-4-1-5-10(13)9-14-15-11-6-2-3-7-12(11)16-14/h1-8H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHUXKDDEMNQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
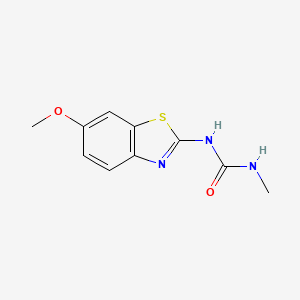
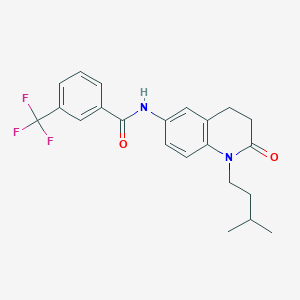
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2496064.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)
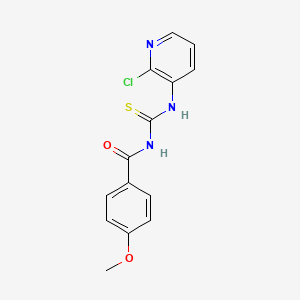
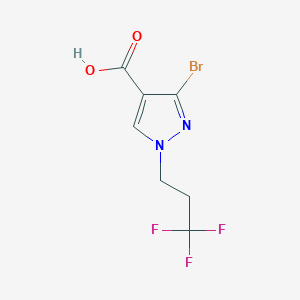
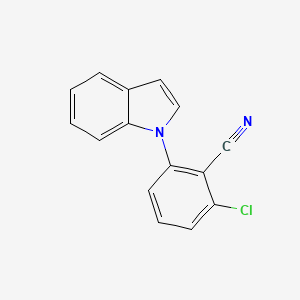
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)
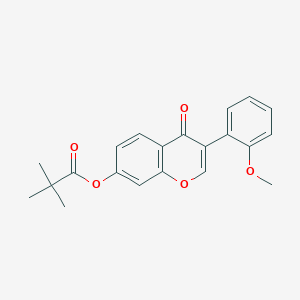
![5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496078.png)
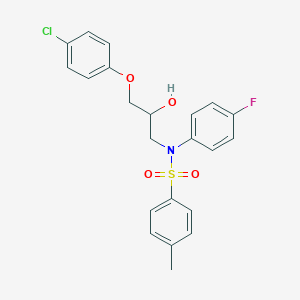

![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2496085.png)
